molecular formula C13H14N2O2 B1474809 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1970885-87-0

1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474809
CAS No.: 1970885-87-0
M. Wt: 230.26 g/mol
InChI Key: SIHBOCBZYAYLQS-UHFFFAOYSA-N
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Description

“1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a carboxylic acid group . The 3,4-dimethylbenzyl component indicates a benzene ring with two methyl groups at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The 3,4-dimethylbenzyl component indicates a benzene ring with two methyl groups at the 3rd and 4th positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit characteristic emission bands sensitive to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals. These frameworks, including 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, highlight the use of imidazole derivatives in developing advanced sensing materials (Shi et al., 2015).

Nonenzymatic Browning Reactions

In the context of food science, imidazole derivatives, such as 1,3-bis(carboxymethyl)imidazole, emerge from nonenzymatic browning reactions involving amino acids and α-dicarbonyl compounds. This underscores the role of imidazole derivatives in understanding chemical processes in food and potentially in the formation of flavors or colors (Veĺišek et al., 1989).

Metal–Organic Frameworks (MOFs)

Imidazole-4-carboxylic acid derivatives serve as building blocks for various MOFs with diverse architectures and functions, including luminescence sensing and gas storage. These applications demonstrate the versatility and utility of imidazole-based compounds in materials science (Liu et al., 2018).

Synthetic Chemistry

Imidazole derivatives are key intermediates in synthesizing complex molecules, such as imidazo[4,5-b]pyridines, which are relevant in pharmaceutical research and development. These synthetic routes often involve transformations of imidazole carboxylic acids, showcasing the importance of these compounds in organic synthesis (Lis et al., 1990).

Corrosion Inhibition

Imidazole-based compounds, particularly those incorporating carboxylic acid functionalities, have been explored as corrosion inhibitors for metals. This application is crucial in industrial processes and materials preservation, emphasizing the role of imidazole derivatives in applied chemistry (Srivastava et al., 2017).

Safety and Hazards

The safety and hazards associated with “1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid” would depend on its specific properties. For instance, if it were to be synthesized, proper safety measures should be taken to prevent exposure to potentially harmful reagents .

Future Directions

The future directions for “1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid” would depend on its potential applications. For instance, if it were to show promising biological activity, it could be further developed as a drug . Additionally, new synthetic methods could be developed to improve its synthesis .

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-11(5-10(9)2)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHBOCBZYAYLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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